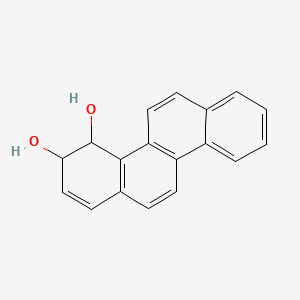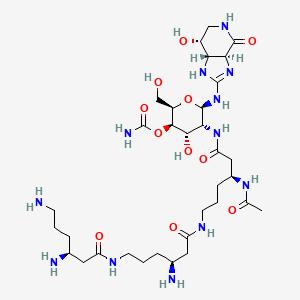
Direct Blue 71
Descripción general
Descripción
Direct Blue 71, also known as this compound, is a useful research compound. Its molecular formula is C40H23N7Na4O13S4 and its molecular weight is 1029.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
UV/TiO2 Process in Reactor
Direct Blue 71 can be degraded using a TiO2 catalyst suspension and UV-C lamp irradiation in a circulating upflow photo-reactor. This method achieved a degradation of over 97% under optimal conditions, providing a significant reduction in the dye's concentration in wastewater (Saien & Soleymani, 2007).
Visible Light Photocatalysis
The photodegradation of this compound using the p-CuFeO2/n-ZnO system under visible light has shown effective results. This method also confirmed the mineralization of the dyes, indicating a substantial reduction in organic pollutants (Boumaza et al., 2014).
Adsorption Techniques
Magnetic Ionomer for Uptake
A magnetic ionomer using γ-Fe2O3 nanoparticles demonstrated an efficient and fast removal of this compound from water samples, achieving a removal efficiency of 98.2% (Khani et al., 2018).
Chitosan-Based Biosorbents
The use of chitosan-glutaraldehyde and chitin/lignin biosorbents has shown high efficiency in removing this compound from aqueous solutions, indicating their potential for wastewater treatment (López‐Cervantes et al., 2018) (Wawrzkiewicz et al., 2017).
Oxidative Processes
Fenton’s Oxidation Process
The Fenton’s oxidation process was effective in degrading this compound, showing a 94% color removal and 50.7% COD removal efficiency under optimal conditions (Ertugay & Acar, 2017).
Sonocatalytic Oxidation
The sonocatalytic degradation of this compound in the presence of ZnO nanocatalyst was studied, showing that the addition of catalyst enhanced the degradation efficiency of the dye under ultrasonic conditions (Ertugay & Acar, 2014).
Biological Treatment
- Decolorization by Saccharomyces cerevisiae: The yeast Saccharomyces cerevisiae demonstrated a high efficiency in decolorizing this compound, especially in the presence of nano zero-valent iron, suggesting its potential use in treating industrial effluents containing azo dyes (Fetyan et al., 2016).
Mecanismo De Acción
Target of Action
Direct Blue 71, an azo dye with three azo bonds , primarily targets proteins, specifically those blotted onto transfer membranes . These proteins play a crucial role in various biological processes, including cellular function and structure, enzyme activity, and signal transduction.
Mode of Action
This compound interacts with its protein targets through a staining process. The dye binds to proteins under acidic conditions . This is likely due to the protonation of carboxyl groups in proteins, reducing electrostatic repulsion between the proteins and the dye molecule, which contains four sulfonate groups .
Biochemical Pathways
This is particularly useful in the investigation of antigen-antibody interactions , which are fundamental to immune response pathways.
Pharmacokinetics
It’s worth noting that the dye is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The primary result of this compound’s action is the staining of proteins, which produces a blue color in water with an absorption maximum at 594 nm . This staining allows for the visualization of proteins, aiding in the comparison of individual proteins detected by immunostaining with total proteins .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The binding of the dye to proteins is favored under acidic conditions . Additionally, the dye’s solubility in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is used.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Direct Blue 71 plays a significant role in biochemical reactions, particularly in staining membrane-immobilized antibodies and proteins. It interacts with various biomolecules, including enzymes and proteins, through electrostatic interactions. These interactions facilitate the investigation of antigen-antibody interactions and the visualization of protein structures. This compound is also used in diagnostic assays and histology for staining tissue sections .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by binding to proteins and other molecules present in aqueous solutions. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in protein localization and function, impacting overall cell behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The dye’s three azo bonds allow it to form stable complexes with proteins and other cellular components. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by altering the transcriptional activity of certain genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye’s stability and degradation are influenced by various factors, including temperature and pH. Long-term exposure to this compound can lead to alterations in cellular function, as observed in both in vitro and in vivo studies. The dye’s stability in aqueous solutions allows for consistent staining results over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the dye is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the dye can be safely used without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its degradation and removal from the body. The dye interacts with enzymes and cofactors that facilitate its breakdown into smaller metabolites. These metabolic processes can affect the overall metabolic flux and levels of certain metabolites within the body. The degradation of this compound often involves oxidative reactions, leading to the formation of less toxic byproducts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The dye’s water solubility allows it to efficiently bind to proteins and other molecules in aqueous solutions. This binding interaction leads to the formation of complexes that can be visualized under a microscope. The distribution of this compound within tissues can vary depending on the specific cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The dye is often localized to certain cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles. These localization patterns are crucial for the dye’s effectiveness in staining and visualization applications .
Propiedades
IUPAC Name |
tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H27N7O13S4.4Na/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54;;;;/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDXDAWQMDLOF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=C(C=CC8=C7O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H23N7Na4O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044944 | |
| Record name | C.I. Direct Blue 71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1029.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Black powder; [Acros Organics MSDS] | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[4-[2-[4-[2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-6-sulfo-1-naphthalenyl]diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Blue 71 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4399-55-7, 75627-20-2, 147516-25-4 | |
| Record name | Direct Blue 71 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-(2-(4-(2-(4-(2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-6-sulfo-1-naphthalenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075627202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[4-[2-[4-[2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-6-sulfo-1-naphthalenyl]diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-[2-[4-[2-[4-[2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-6-sulfo-1-naphthalenyl]diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Blue 71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-6-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]naphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo]-6-sulpho-1-naphthyl]azo]-1-naphthyl]azo]naphthalene-1,5-disulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-(2-(4-(2-(4-(2-(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-6-sulfo-1-naphthalenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT BLUE 71 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA5K8N8952 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Direct Blue 71?
A1: this compound is a diazo dye. Its chemical structure comprises two main parts: (1) a biphenyl group connected to two azo (-N=N-) groups, and (2) two naphthalene sulfonate groups. The azo groups and sulfonate groups are responsible for its color and water solubility, respectively.
Q2: Does this compound degrade easily in the environment?
A2: this compound is known for its resistance to biodegradation. [] This persistence in the environment is a significant concern due to its potential toxicity. [, ]
Q3: How is this compound typically characterized?
A3: Several techniques are used to characterize this compound and its degradation products. These include:
- UV-Vis Spectrophotometry: This technique is widely used to monitor the decolorization process by measuring the absorbance of this compound at its maximum wavelength (λmax), which is around 586 nm. []
- FTIR Spectroscopy: This technique helps identify functional groups present in the dye molecule and analyze changes in these groups during the degradation process. [, ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying and quantifying the dye and its degradation products. []
Q4: What are the main sources of this compound in the environment?
A4: The primary source of this compound contamination is wastewater discharge from textile industries. [, , , , ]
Q5: Why is the presence of this compound in wastewater a concern?
A5: this compound is toxic, mutagenic, and potentially carcinogenic. Its presence in water bodies poses risks to aquatic life and can disrupt the ecological balance. [, , , , , ]
Q6: What are the common methods for removing this compound from wastewater?
A6: Various methods have been explored for the removal of this compound, each with its advantages and limitations:
- Adsorption: Several materials, including activated carbon produced from agricultural waste (like walnut and almond shells) [, ], pistachio hull waste [], chitosan [, ], and graphene oxide [], have shown promising results in adsorbing this compound from aqueous solutions.
- Photocatalysis: The use of photocatalysts like titanium dioxide (TiO2) [, , ], zinc oxide (ZnO) nanoparticles [, , ], and Fe/TiO2@Fe3O4 nanocomposites [] has been explored for the degradation of this compound under UV or visible light irradiation. These methods often show high efficiency in decolorizing the dye.
- Electrocoagulation: This method, using aluminum electrodes, has proven effective in removing this compound from wastewater. [] It offers advantages like high removal efficiency, low sludge generation, and relatively low energy consumption.
- Cloud Point Extraction (CPE): This technique, employing non-ionic surfactants like Triton X-100 [], allows for the extraction and concentration of this compound from aqueous solutions. This method is considered environmentally friendly due to the use of non-toxic surfactants.
- Micellar Enhanced Ultrafiltration (MEUF): This method utilizes surfactants to form micelles that encapsulate this compound, allowing for its separation through ultrafiltration membranes. []
Q7: What factors influence the efficiency of these removal methods?
A7: The effectiveness of these techniques is significantly influenced by several factors, including:
- pH: The pH of the solution plays a crucial role in both adsorption and biodegradation processes. For example, acidic pH conditions (around pH 2-3) were found to be optimal for this compound adsorption onto various materials. [, , , ] In contrast, biodegradation by different microbial species may require specific pH ranges for optimal enzyme activity. [, ]
- Temperature: Temperature significantly impacts biodegradation rates and the adsorption process. Generally, increasing temperature enhances the adsorption capacity for this compound. [, ]
- Adsorbent/Catalyst Dosage: Increasing the adsorbent or catalyst dosage generally leads to a higher removal efficiency, but there's an optimal dosage beyond which further additions might not yield significant improvements. [, ]
Q8: What are the challenges associated with the existing treatment methods?
A8: Despite advancements, challenges remain in effectively treating this compound contaminated wastewater:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


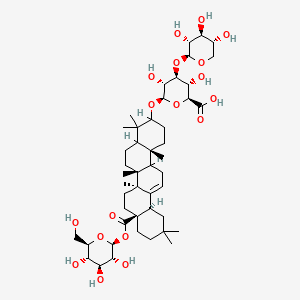

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)


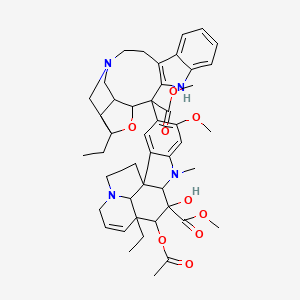
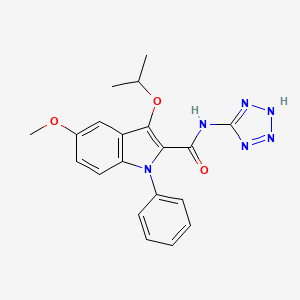
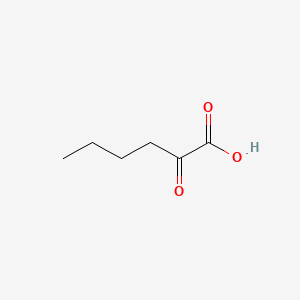

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)
